2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.207. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Catalysis
The development of new synthetic pathways involving "2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol" derivatives has been a subject of interest. For instance, the work by Jiang and Si (2004) on the asymmetric alkynylation of chloral showcases the creation of chiral trichloromethyl propargyl alcohols using chiral amino alcohol-based ligands for high yield and enantiomeric excess (Jiang & Si, 2004). This highlights the compound's utility in stereoselective synthesis, offering pathways to valuable intermediates for pharmaceuticals.
Drug and Gene Delivery
The synthesis of cyclic polyamines, which are crucial for drug and gene delivery, from amino alcohols like "this compound" has been explored. Cassimjee, Marin, and Berglund (2012) demonstrated the enzyme-mediated transformation of amino alcohols to cyclic polyamines, presenting a broad range of potential polyamine products for biomedical applications (Cassimjee, Marin, & Berglund, 2012).
Antimicrobial Agents
The potential of substituted phenyl azetidines, synthesized from "this compound" derivatives, as antimicrobial agents has been investigated. Doraswamy and Ramana (2013) reported on the synthesis and characterization of these compounds, revealing their promising antimicrobial activity (Doraswamy & Ramana, 2013).
Corrosion Inhibition
Chira, Bucur, and Radu (2021) explored the formation of phenyl aldehyde layers on copper, functionalized with amino alcohols, demonstrating significant anticorrosion properties. This application underscores the role of "this compound" derivatives in materials science, particularly in protecting metals from corrosion (Chira, Bucur, & Radu, 2021).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As a glycine derivative, it may interact with glycine receptors or other proteins that bind glycine.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Result of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects could potentially be attributed to 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol.
Biochemical Analysis
Biochemical Properties
These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Mechanism
It’s known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWKXZTJABFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.